Field: Materials Science
Summary: BPA is commonly used in the production of plastics.
Methods: BPA is incorporated into the polymer matrix during the polymerization process.
Field: Chemical Engineering
Methods: BPA is added to materials during their production to impart these properties.
Results: The addition of BPA improves the materials’ resistance to oxidation, UV radiation, and flammability.
Field: Biochemistry
Methods: The biological activities of BPA are usually studied using in vitro and in vivo experimental models.
Results: Some studies have reported that BPA exhibits anti-tumor and anti-inflammatory effects.
Summary: BPA is used in the production of epoxy resins.
Methods: BPA is reacted with epichlorohydrin to produce epoxy resins.
Results: The resulting epoxy resins have excellent mechanical properties and good chemical resistance.
Field: Paper Industry
Methods: BPA is applied to the paper in a coating that becomes colored upon heating.
Field: Dentistry
Summary: BPA is used in the production of dental sealants and composites.
Methods: BPA is incorporated into the dental material during its production.
Results: The use of BPA in dental materials helps to improve their durability and resistance to wear.
Field: Analytical Chemistry
Summary: BPA can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method.
Methods: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid.
Results: This method allows for the analysis of BPA in various samples.
Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- has the molecular formula C29H28O3 and a molecular weight of 436.54 g/mol. This compound is also known by various synonyms including Bisphenol A and 4,4'-Isopropylidenediphenol . Its structure features two phenolic groups linked by an isopropylidene bridge, which contributes to its unique properties.
These reactions are important for its application in creating thermosetting plastics and resins.
Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- exhibits various biological activities. It has been studied for its potential endocrine-disrupting effects due to its structural similarity to hormones. Research indicates that it can bind to estrogen receptors, potentially leading to hormonal imbalances . Additionally, it has been investigated for its cytotoxic effects on certain cancer cell lines.
The synthesis of Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- typically involves:
These methods allow for the efficient production of the compound in laboratory settings as well as industrial applications.
This compound has a wide range of applications:
Studies have indicated that Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- interacts with various biological systems. Its effects on hormone receptors have raised concerns regarding its safety in consumer products. Research continues into how this compound interacts with cellular pathways, particularly those related to endocrine function and carcinogenesis .
Several compounds share structural similarities with Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Bisphenol A | C15H16O2 | Widely used in plastics; known endocrine disruptor |
Bisphenol S | C12H10O3 | Used in epoxy resins; less toxic than Bisphenol A |
Bisphenol F | C13H12O2 | Used in polycarbonate production; lower estrogenic activity |
While many bisphenols share similar chemical structures and applications, Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- stands out due to its specific arrangement of hydroxy groups and the isopropylidene bridge. This configuration influences its biological activity and reactivity compared to other bisphenols.
The synthesis of Trisphenol PA primarily involves acid-catalyzed condensation reactions, leveraging electrophilic aromatic substitution mechanisms. For example, sulfonated polystyrene resins or cation-exchange resins are employed to catalyze the reaction between phenol derivatives and carbonyl compounds like acetone or formaldehyde. In a typical process, phenol and acetone undergo exothermic condensation in the presence of sulfuric acid or hydrogen chloride gas, forming a diphenolmethylene intermediate. The reaction proceeds via protonation of the carbonyl group, generating a carbocation that attacks the aromatic ring of phenol. Subsequent dehydration yields the methylene bridge, a critical structural feature of Trisphenol PA.
Notably, solid acid catalysts such as sulfonated divinyl benzene polystyrene copolymers (1–8% crosslinked) enhance selectivity by minimizing side reactions like over-alkylation. For instance, a reactor column packed with ion-exchange resin (IER) achieves 70–95% selectivity for Trisphenol PA by optimizing space velocity (5–20 h⁻¹) and water removal via inert gas entrainment. The use of 3-mercaptopropionic acid as a co-catalyst further improves yields by stabilizing transition states during methylene bridge formation.
While acid catalysis dominates, base-mediated etherification strategies are emerging for modifying Trisphenol PA’s hydroxyl groups. For example, titanium dioxide (TiO₂) catalysts enable nucleophilic α-C alkylation of phenols with alcohols, forming linear alkylphenols without carbocation rearrangements. This method avoids traditional Friedel-Crafts pathways, instead relying on oxygen vacancies on the TiO₂ surface to activate phenolic C–H bonds. However, this approach remains secondary to acid-catalyzed methods due to challenges in scaling and selectivity for complex architectures like Trisphenol PA.
Recent advances emphasize solvent-free synthesis to reduce environmental impact. For example, microwave-assisted polycondensation of hydroxybenzyl alcohol derivatives achieves rapid polymerization (5 minutes) with 92% yield, bypassing volatile organic solvents. Similarly, anchored sulfuric acid catalysts (e.g., PVC-EDA-SO₄H) enable solvent-free condensation of phenol and formaldehyde, achieving 94% selectivity for bisphenol F analogs under mild conditions (80°C, 1 hour). These methods are adaptable to Trisphenol PA synthesis by substituting formaldehyde with acetone or other ketones.
Microwave irradiation significantly accelerates reaction kinetics. In one study, sulfuric acid-catalyzed self-condensation of 2-hydroxybenzyl alcohol under microwave irradiation (120 W, 5 minutes) produced phenolic resins with molecular weights up to 2,100 Da. Applied to Trisphenol PA, this technique could reduce traditional reaction times from hours to minutes while maintaining high purity.
Density functional theory (DFT) calculations reveal that methylene bridge formation proceeds through a zwitterionic transition state, where the protonated carbonyl group interacts with the aromatic π-system. Steric hindrance from isopropyl groups on the central phenyl ring slows reaction rates but enhances selectivity by preventing para-substitution. Kinetic studies show that water removal is critical, as residual water promotes reverse reactions, reducing yields below 70%.
The bulky 1-methylethyl substituents on Trisphenol PA’s central phenyl ring introduce significant steric effects. Computational models indicate that these groups restrict rotational freedom, favoring a planar conformation that stabilizes the molecule through intramolecular hydrogen bonding. This rigidity impacts polymer properties, increasing thermal stability in epoxy resins.
The trifunctional nature of Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- enables its utilization as a high-performance monomer in thermoset polymer formulations [16] [17]. The presence of three phenolic hydroxyl groups allows for enhanced cross-linking density compared to conventional bisphenolic monomers, resulting in superior thermal and mechanical properties [18] [19]. Research demonstrates that multifunctional phenolic compounds significantly improve the performance characteristics of thermoset polymers through increased network connectivity [4] [6].
Cross-linking efficiency in epoxy resin systems incorporating Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- demonstrates substantial improvements over traditional bisphenol A-based formulations [4] [8]. The degree of cross-linking shows a direct correlation with mechanical properties, with tensile strength exhibiting linear increases with cross-linking density according to the relationship σb = -5.21 + 41.21vc [28]. Thermogravimetric analysis reveals that enhanced cross-linking through trifunctional phenolic monomers results in improved thermal stability, with glass transition temperatures increasing proportionally to cross-linking density [13] [25].
Cross-linking Parameter | Traditional Bisphenol A | Trisphenol PA | Improvement (%) |
---|---|---|---|
Glass Transition Temperature (°C) | 143 | 204 | 43 |
Tensile Strength (MPa) | 45-50 | 57-65 | 15-25 |
Char Yield at 800°C (%) | 35-40 | 46-53 | 20-30 |
Studies indicate that optimal curing conditions for epoxy resins containing this trifunctional monomer occur at temperatures between 180-200°C, with cross-linking efficiency reaching maximum values after 3.5 days at room temperature or accelerated curing at elevated temperatures [25] [8]. The enhanced cross-linking network formation results in superior chemical resistance and dimensional stability compared to conventional epoxy formulations [4] [21].
Thermal stability enhancement in polybenzoxazine systems incorporating Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- demonstrates remarkable improvements in high-temperature performance [22] [23]. The compound's integration into polybenzoxazine matrices results in significantly elevated decomposition temperatures, with T₅% values reaching 352°C and T₁₀% values of 378-380°C [24] [33]. The excellent thermal resistance of these modified polybenzoxazines enables operation at temperatures above 200-300°C without significant degradation [22] [24].
Thermal Property | Standard Polybenzoxazine | Trisphenol PA Modified | Enhancement |
---|---|---|---|
Glass Transition Temperature (°C) | 230-274 | 313 | 14-36% |
T₅% Decomposition (°C) | 318-338 | 352 | 4-11% |
T₁₀% Decomposition (°C) | 342-363 | 378-380 | 5-11% |
Char Yield at 800°C (%) | 45-48 | 53 | 10-18% |
The thermal degradation mechanism of polybenzoxazines modified with this trifunctional phenolic compound involves multiple degradation steps, with initial weight loss occurring around 260-280°C due to amine evolution, followed by major degradation between 300-450°C attributed to phenolic moiety decomposition [23] [33]. The enhanced thermal stability results from increased cross-link density and the formation of thermally stable aromatic structures within the polymer network [24] [27].
Advanced composite materials incorporating Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- demonstrate superior performance characteristics in demanding applications [9] [12]. The compound's trifunctional structure enables the development of highly cross-linked polymer matrices that exhibit exceptional mechanical properties and thermal stability [14] [18]. These advanced composites find applications in aerospace, automotive, and electronics industries where high-performance materials are essential [12] [31].
Reinforcement mechanisms in nanofiber matrices utilizing Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- as a matrix component demonstrate significant improvements in mechanical properties [9] [10]. The trifunctional phenolic structure enables enhanced interfacial bonding between nanofibers and the polymer matrix through multiple hydrogen bonding sites and chemical cross-linking reactions [32] [36]. Research indicates that nanofiber reinforcement achieves optimal performance when fiber-matrix interfacial strength is maximized through chemical functionalization [14] [32].
Reinforcement Property | Unreinforced Matrix | Nanofiber Reinforced | Improvement (%) |
---|---|---|---|
Flexural Strength (MPa) | 45-55 | 71-89 | 35-62 |
Fracture Toughness (MPa·m½) | 0.8-1.2 | 1.6-2.4 | 100-164 |
Compressive Strength (MPa) | 95-110 | 130-185 | 37-68 |
Impact Resistance (kJ/m²) | 15-20 | 30-45 | 100-150 |
The reinforcement mechanism operates through multiple pathways, including crack bridging, load transfer, and stress redistribution within the composite structure [32] [14]. Nanofiber alignment and orientation significantly influence reinforcement efficiency, with parallel-aligned fibers providing superior mechanical enhancement compared to randomly oriented configurations [10] [36]. The formation of partial interpenetrating networks at the fiber-matrix interface contributes substantially to the improved mechanical performance [32] [10].
Dielectric property optimization for electronic encapsulation applications utilizing Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- demonstrates exceptional electrical insulation characteristics [11] [15]. The compound's integration into encapsulation materials results in superior dielectric properties, including low dielectric constant values typically below 4.0 and dissipation factors less than 0.03 at operating frequencies [26] [34]. These properties make the material particularly suitable for high-frequency electronic applications where signal integrity is critical [15] [26].
Dielectric Property | Standard Epoxy | Trisphenol PA Modified | Operating Frequency |
---|---|---|---|
Dielectric Constant | 3.5-4.2 | 3.0-3.8 | 1 kHz - 1 MHz |
Dissipation Factor | 0.02-0.04 | 0.015-0.025 | 1 kHz - 1 MHz |
Volume Resistivity (Ω·cm) | 1×10¹² | 5×10¹² | 25°C |
Dielectric Strength (V/mil) | 450-500 | 550-650 | 23°C |
The enhanced dielectric properties result from the compound's highly cross-linked structure, which restricts molecular motion and reduces polarization losses [26] [34]. Temperature stability of dielectric properties remains excellent up to the glass transition temperature, with minimal degradation observed at operating temperatures below 150°C [11] [27]. The superior electrical insulation characteristics enable the development of encapsulation materials suitable for high-voltage applications exceeding 1000V while maintaining electrical integrity [15] [34].
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